![molecular formula C17H19NO6S B4403727 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B4403727.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
Descripción general
Descripción
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine, also known as MGS0039, is a chemical compound that has shown potential in various scientific research applications. MGS0039 is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been studied for its effects on neurological disorders and cancer.
Mecanismo De Acción
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is a selective antagonist of mGluR5, which is a type of glutamate receptor found in the central nervous system. Glutamate is a neurotransmitter that plays a key role in various physiological processes such as learning, memory, and synaptic plasticity. This compound works by blocking the activity of mGluR5, which in turn reduces the levels of glutamate in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which can help to alleviate the symptoms of neurological disorders such as Parkinson's disease and Huntington's disease. This compound has also been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of glutamate receptors in various physiological processes. However, this compound also has some limitations. It has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, this compound has not yet been tested extensively in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the study of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine. One potential direction is to further explore its potential therapeutic effects in neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential anti-cancer effects in more detail. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine has been studied for its potential therapeutic effects in various scientific research applications. It has shown promise in the treatment of neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome. This compound has also been studied for its potential anti-cancer effects.
Propiedades
IUPAC Name |
2-(3-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-7-8-15(24-3)16(9-12)25(21,22)18(11-17(19)20)13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAFZNPHVYNTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)
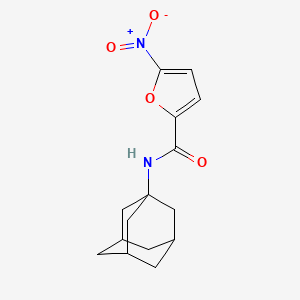
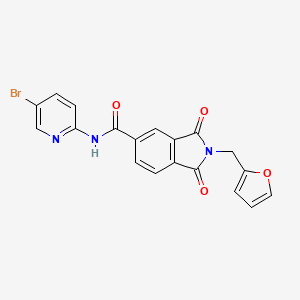
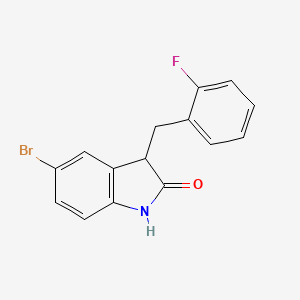
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403680.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403687.png)

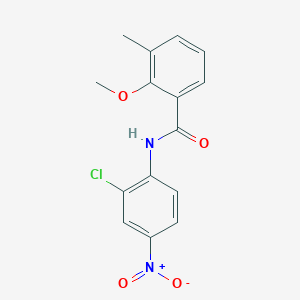
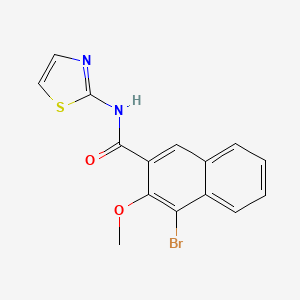
![5-(3-isoxazolidin-2-ylpropanoyl)-2-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4403741.png)
![N-dibenzo[b,d]furan-3-yl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403749.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4403757.png)
![1-[3-(2-methoxy-4-propylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4403765.png)